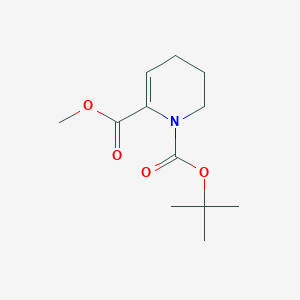

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

Description

The compound features a partially saturated pyridine ring substituted with tert-butyl and methyl ester groups at positions 1 and 2, respectively. Its synthesis involves radical functionalization of an enamide precursor using xanthate chemistry, yielding a colorless oil with a moderate 25% yield . Key spectroscopic data include distinctive ¹H NMR signals for the tert-butyl group (δ 1.44 ppm, singlet) and methyl ester (δ 3.76 ppm, singlet) .

5,6-dihydropyridines are versatile intermediates in heterocyclic chemistry, often employed in the synthesis of alkaloids, pharmaceuticals, and functional materials. The tert-butyl group enhances steric protection and stability under acidic conditions, while the ester moieties provide sites for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-pyridine-1,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZHZSUJUMWLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149286 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155905-80-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5,6-dihydro-1,2(4H)-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Alkylation-Reduction Conditions and Outcomes

| Electrophile | Lewis Acid | Reducing Agent | Yield (%) | dr |

|---|---|---|---|---|

| Methyl triflate | ZrCl₄ | Me₄NBH(OAc)₃ | 75–94 | >20:1 |

| Benzyl bromide | ZrCl₄ | K(i-PrO)₃BH | 68 | 5:1 |

This method’s superiority lies in its tolerance for diverse R groups (alkyl, aryl, furanyl) and scalability to gram quantities.

Stepwise Esterification Approaches

A modular strategy involves sequential esterification of 5,6-dihydropyridine-1,2(4H)-dicarboxylic acid. The tert-butyl group is introduced first via reaction with tert-butyl dichloride in dichloromethane, followed by methyl esterification using trimethylsilyl diazomethane (TMSDAM). This two-step process achieves an overall yield of 82% with minimal epimerization.

Critical Considerations :

- Order of Esterification : Introducing the bulkier tert-butyl group first minimizes steric hindrance during subsequent reactions.

- Protection of Amine : Temporary protection with a benzyl group prevents unwanted nucleophilic attack during esterification.

Purification and Characterization

Final purification universally employs silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 3:1). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:

- ¹H NMR : The tert-butyl singlet appears at δ 1.45 ppm, while the methyl ester resonates at δ 3.65 ppm.

- ¹³C NMR : Carbonyl carbons of the esters are observed at δ 168–172 ppm.

Comparative Analysis of Methods

Table 2: Method Efficiency and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 95 | Moderate | Low |

| Alkylation-Reduction | 68–94 | 98 | High | High |

| Stepwise Esterification | 82 | 97 | Low | Moderate |

The alkylation-reduction sequence excels in stereocontrol and scalability, making it preferable for industrial applications. Conversely, cyclocondensation remains cost-effective for small-scale syntheses despite lower yields.

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. A patented protocol (CN103242221A) achieves 85% yield by maintaining precise temperature control (70±2°C) and automated solvent recovery. Key industrial challenges include:

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive compounds, particularly in the development of drugs targeting neurological disorders.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against specific types of cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various reactions such as cyclization and acylation makes it valuable in creating complex molecular architectures.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cyclization | Formation of pyridine derivatives | |

| Acylation | Synthesis of acylated products | |

| Alkylation | Generation of alkyl derivatives |

Material Science

In material science, this compound has been explored for its potential use in creating functional materials such as polymers and coatings. Its unique structure can impart desirable properties to materials, including enhanced thermal stability and mechanical strength.

Case Study : Research indicated that incorporating this compound into polymer matrices improved the thermal properties significantly compared to standard formulations .

Analytical Techniques for Characterization

The characterization of this compound can be achieved through various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Mass Spectrometry (MS) : Used for determining the molecular weight and purity.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx into cells, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Spectroscopic and Physical Properties

- NMR Signatures : The tert-butyl group (δ 1.44 ppm) and methyl ester (δ 3.76 ppm) in the target compound are consistent across analogs, but substituents like benzyl (δ 4.14–7.21 ppm aromatic protons) or trifluoromethyl (¹⁹F NMR signals) introduce distinct shifts .

- Physical State: The target compound is a colorless oil, while analogs with polar groups (e.g., hydroxyl or nitro substituents) often form crystalline solids (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, mp 243–245°C) .

Biological Activity

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate (CAS Number: 155905-80-9) is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.29 g/mol

- InChIKey : HJZHZSUJUMWLFB-UHFFFAOYSA-N

- Physical Form : Yellow to brown solid

Recent studies indicate that compounds in the dihydropyridine class, including 1-tert-butyl 2-methyl 5,6-dihydropyridine derivatives, primarily act as calcium channel blockers. These compounds can modulate various physiological processes by interacting with L-type calcium channels, which are crucial in regulating cardiovascular functions and neurotransmitter release .

Cardiovascular Effects

Dihydropyridines are known for their vasodilatory effects, which can lead to reduced blood pressure and improved blood flow. Research indicates that derivatives like 1-tert-butyl 2-methyl 5,6-dihydropyridine could potentially serve as effective agents in managing hypertension and other cardiovascular disorders. A review highlighted that these compounds exhibit multifunctional properties that may be beneficial for cardiovascular health .

Anti-inflammatory Properties

The anti-inflammatory potential of dihydropyridines has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This property could make 1-tert-butyl 2-methyl 5,6-dihydropyridine a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes and optimization strategies are recommended for preparing 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate?

Methodological Answer:

The compound can be synthesized via a one-pot, two-step reaction involving tert-butyl and methyl protecting groups. Key steps include:

- Reagent Selection : Use POCl₃ as a solvent and catalyst for cyclization, as demonstrated in analogous dihydropyridine dicarboxylate syntheses .

- Reaction Conditions : Reflux conditions (e.g., 3 hours at 80–100°C) are critical for achieving high yields, with N,N-dimethylaniline as a base to stabilize intermediates .

- By-Product Mitigation : Optimize stoichiometry (e.g., 1:2 molar ratio of substrate to reagent) to minimize impurities like unreacted intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize chemical shifts in the δ 1.0–1.5 ppm range for tert-butyl protons and δ 3.5–4.5 ppm for methyl ester groups, as observed in structurally related dihydropyridine derivatives .

- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ to confirm ester functionalities .

- Mass Spectrometry (MS) : Use HRMS (ESI) to validate the molecular ion ([M+H]⁺) with a mass accuracy <5 ppm, as demonstrated in similar compounds .

Advanced: How can researchers resolve contradictions in NMR data, such as unexpected splitting or peak shifts?

Methodological Answer:

- Dynamic Effects : Check for conformational flexibility in the dihydropyridine ring, which may cause splitting due to hindered rotation (e.g., tert-butyl steric effects) .

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents can stabilize charge-separated intermediates, altering peak positions .

- Impurity Analysis : Cross-reference with HPLC-MS to rule out by-products (e.g., ethyl ester analogs from transesterification) .

Advanced: What strategies are recommended for isolating this compound from reaction mixtures containing structurally similar by-products?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (70:30 to 95:5) to resolve esters with minor substituent differences .

- Crystallization : Employ mixed solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and impurities (e.g., tert-butyl vs. benzyl derivatives) .

- TLC Monitoring : Use silica gel plates with UV-active stains to track elution profiles of intermediates during purification .

Advanced: How can Hansen Solubility Parameters (HSPs) guide solvent selection for recrystallization or reaction media?

Methodological Answer:

- HSP Calculation : Estimate δD (dispersion), δP (polar), and δH (hydrogen bonding) parameters using group contribution methods. For dihydropyridine dicarboxylates, δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/², and δH ≈ 4 MPa¹/² .

- Solvent Screening : Select solvents with HSPs within ±2 MPa¹/² of the compound’s values (e.g., ethyl acetate or dichloromethane) to maximize solubility .

- Ternary Mixtures : Combine solvents (e.g., acetone/water) to fine-tune solubility during recrystallization .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- Crystallization Conditions : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture to ensure high-quality diffraction .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution of the dihydropyridine ring puckering and ester conformations .

- Refinement : Apply SHELXL-2018 to model disorder in the tert-butyl group, refining occupancy factors for alternative positions .

Advanced: How to address discrepancies between calculated and observed HRMS data?

Methodological Answer:

- Isotopic Patterns : Check for ¹³C or ³⁷Cl isotopic contributions (if applicable) that may skew observed m/z values .

- Adduct Formation : Account for sodium ([M+Na]⁺) or potassium adducts, which require recalibration of expected masses .

- Degradation : Perform stability studies (e.g., heat/humidity stress) to detect hydrolysis of the methyl ester group, which reduces the observed mass by 14 Da (CH₃ loss) .

Basic: What are the thermal stability thresholds for this compound, and how are they determined?

Methodological Answer:

- DSC/TGA Analysis : Run differential scanning calorimetry (DSC) to identify melting points (e.g., 243–245°C for related compounds) and thermogravimetric analysis (TGA) to detect decomposition above 250°C .

- Kinetic Stability : Perform isothermal gravimetry at 150°C for 24 hours to assess ester group hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.